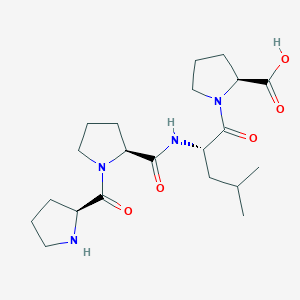

L-Prolyl-L-prolyl-L-leucyl-L-proline

Description

Structure

3D Structure

Properties

CAS No. |

275375-46-7 |

|---|---|

Molecular Formula |

C21H34N4O5 |

Molecular Weight |

422.5 g/mol |

IUPAC Name |

(2S)-1-[(2S)-4-methyl-2-[[(2S)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]pentanoyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C21H34N4O5/c1-13(2)12-15(20(28)25-11-5-8-17(25)21(29)30)23-18(26)16-7-4-10-24(16)19(27)14-6-3-9-22-14/h13-17,22H,3-12H2,1-2H3,(H,23,26)(H,29,30)/t14-,15-,16-,17-/m0/s1 |

InChI Key |

CXBYAOXNYNBCRN-QAETUUGQSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@@H]2CCCN2C(=O)[C@@H]3CCCN3 |

Canonical SMILES |

CC(C)CC(C(=O)N1CCCC1C(=O)O)NC(=O)C2CCCN2C(=O)C3CCCN3 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for L Prolyl L Prolyl L Leucyl L Proline

Solid-Phase Peptide Synthesis (SPPS) Strategies

Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide chemistry, where the peptide chain is incrementally assembled on an insoluble resin support. mdpi.com This approach simplifies the purification process as excess reagents and by-products are removed by washing at each step. mdpi.com

Optimized Resin Selection and Loading Capacities

Trityl-based resins are particularly recommended for peptides with C-terminal proline residues. researchgate.net The steric bulk of the trityl linker helps to prevent the formation of diketopiperazine, a common side reaction involving the N-terminal amino group of the second amino acid attacking the ester linkage to the resin, leading to the cleavage of the dipeptide from the support. researchgate.net

| Resin Type | Recommended Loading Capacity for Proline-Rich Sequences (mmol/g) | Rationale |

| Polystyrene (PS) | 0.1 - 0.2 | Reduces peptide aggregation for difficult sequences. researchgate.net |

| Trityl-based | 0.1 - 0.2 | Minimizes diketopiperazine formation and allows for mild cleavage conditions. researchgate.net |

Coupling Reagent Selection and Reaction Condition Optimization (e.g., Carbodiimide-promoted methods)

The formation of the peptide bond between amino acids is facilitated by coupling reagents. Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), are widely used for this purpose. uniurb.it These reagents activate the carboxylic acid group of the incoming amino acid, making it susceptible to nucleophilic attack by the amino group of the resin-bound peptide. uniurb.it

To enhance coupling efficiency and minimize the risk of racemization, carbodiimides are often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure. peptide.combachem.com OxymaPure has demonstrated a remarkable ability to suppress racemization and can be more effective than HOBt. peptide.com Studies have shown that the choice of carbodiimide (B86325) can influence the purity of the final peptide, with DIC and another carbodiimide, TBEC, showing excellent results in combination with OxymaPure for the synthesis of a model peptide. acs.org

| Coupling Reagent Combination | Relative Purity of a Model Peptide (%) | Key Advantages |

| DIC/OxymaPure | 96.7 | High coupling efficiency, reduced racemization. acs.org |

| TBEC/OxymaPure | 96.6 | Comparable efficiency to DIC, avoids HCN formation. acs.org |

| EDC·HCl/OxymaPure | 79.7 | Water-soluble byproducts. acs.orgnih.gov |

| DSBC/OxymaPure | 82.8 | Acceptable performance. acs.org |

| DTBC/OxymaPure | 39.8 | Poor performance due to steric hindrance. acs.org |

For sterically hindered couplings, such as the formation of a Pro-Pro bond, more potent activating agents like aminium or phosphonium (B103445) salts (e.g., HATU, HBTU, PyBOP) may be employed. bachem.comamericanpeptidesociety.org These reagents often lead to faster and more complete reactions. americanpeptidesociety.org

Protection Group Chemistry for Sequential Elongation

To ensure the orderly assembly of the peptide chain, temporary protecting groups are used to block the α-amino group of the incoming amino acid, while permanent protecting groups shield reactive side chains. nih.gov The most prevalent strategy in modern SPPS is the use of the fluorenylmethyloxycarbonyl (Fmoc) group for temporary Nα-protection, combined with acid-labile tert-butyl (tBu) based groups for permanent side-chain protection. chempep.com This orthogonal protection scheme allows for the selective removal of the Fmoc group at each step with a mild base, typically a solution of piperidine (B6355638) in N,N-dimethylformamide (DMF), without affecting the side-chain protecting groups. chempep.com

The final step in SPPS involves the cleavage of the completed peptide from the resin and the simultaneous removal of all permanent side-chain protecting groups using a strong acid, such as trifluoroacetic acid (TFA). chempep.com

An alternative to the Fmoc group is the p-nitrobenzyloxycarbonyl (pNZ) group, which can be removed under neutral conditions. This can be advantageous in preventing side reactions associated with the basic conditions used for Fmoc removal, such as diketopiperazine formation.

Considerations for Proline-Rich Sequence Difficulties in SPPS

The synthesis of peptides containing multiple proline residues, like L-Prolyl-L-prolyl-L-leucyl-L-proline, is often challenging due to the tendency of the growing peptide chain to aggregate and form secondary structures that hinder reagent accessibility. The formation of the Pro-Pro bond itself can be slow due to the steric hindrance of the N-substituted secondary amine of proline.

To mitigate these issues, several strategies can be employed:

Use of elevated temperatures: Increasing the reaction temperature can help to disrupt secondary structures and improve coupling efficiency. americanpeptidesociety.org

Chaotropic agents: The addition of salts like lithium chloride (LiCl) can help to break up aggregates.

Specialized coupling reagents: As mentioned, highly reactive reagents like HATU or PyAOP can be beneficial for difficult couplings.

Solution-Phase Peptide Synthesis Approaches

While SPPS is highly effective for the synthesis of many peptides, solution-phase synthesis offers advantages for large-scale production and for sequences that are particularly prone to aggregation on a solid support. mdpi.com In this approach, all reactions are carried out in a homogeneous solution, and intermediates are purified at each step. mdpi.com

Fragment Condensation Techniques

For the synthesis of a tetrapeptide like this compound, a fragment condensation strategy is a viable solution-phase approach. This involves the synthesis of smaller peptide fragments, which are then coupled together to form the final product. A logical approach for this tetrapeptide would be a [2+2] fragment condensation, where the dipeptides L-Prolyl-L-proline and L-Leucyl-L-proline are synthesized separately and then coupled.

This method requires careful selection of protecting groups to ensure selective coupling. For instance, the N-terminus of the L-Prolyl-L-proline fragment would be protected (e.g., with a Boc group), while its C-terminus would be activated. The L-Leucyl-L-proline fragment would have a free N-terminus and a protected C-terminus (e.g., as a methyl or benzyl (B1604629) ester).

The coupling of these dipeptide fragments can be achieved using the same types of coupling reagents as in SPPS, such as DIC/HOBt or HATU. The purification of the fully protected tetrapeptide can be carried out using techniques like column chromatography, followed by the removal of the protecting groups to yield the final product. This strategy can circumvent some of the difficulties associated with the stepwise elongation of proline-rich sequences on a solid support.

Racemization Suppression Strategies

The synthesis of peptides, particularly those containing sterically hindered or structurally unique amino acids like proline, is often complicated by the potential for racemization at the α-carbon of the amino acid residues. This loss of stereochemical integrity can significantly impact the biological activity of the final peptide. Consequently, a variety of strategies have been developed to suppress racemization during the critical peptide bond formation steps.

The primary mechanism of racemization during peptide coupling involves the formation of a 5(4H)-oxazolone intermediate. This intermediate is prone to tautomerization, which leads to the loss of chirality at the α-carbon. The rate of oxazolone (B7731731) formation and subsequent racemization is influenced by several factors, including the nature of the activating agent, the solvent, the temperature, and the presence of bases.

Influence of Coupling Reagents and Additives:

The choice of coupling reagent and the use of additives are paramount in controlling racemization. Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), are common activating agents but can promote racemization if used alone. The addition of nucleophilic additives, such as 1-hydroxybenzotriazole (HOBt) and its aza-derivative, 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), is a widely adopted strategy to minimize this side reaction. These additives react with the activated amino acid to form an active ester, which is less prone to racemization than the O-acylisourea intermediate formed with carbodiimides alone.

More advanced, third-generation uronium coupling reagents like COMU (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) have also demonstrated superior performance in suppressing racemization, particularly for challenging couplings.

Role of the Base:

The presence and nature of the base used during coupling can also significantly affect the extent of racemization. Tertiary amines are often required to neutralize the protonated amino group of the incoming amino acid. However, stronger or sterically unhindered bases can abstract the α-proton of the activated amino acid, leading to racemization. The use of sterically hindered bases, such as 2,4,6-collidine, has been shown to be effective in reducing racemization compared to less hindered bases like N-methylmorpholine.

Impact of Protecting Groups:

Novel protecting groups have also been developed to mitigate racemization. The 2,4-dinitro-6-phenyl-benzene sulfenyl (DNPBS) group, for instance, is a thiol-labile amino protecting group that has been shown to suppress racemization significantly compared to the standard 9-fluorenylmethoxycarbonyl (Fmoc) group. nih.gov This is attributed to the different mechanism of activation and coupling when this protecting group is employed.

Below is a table summarizing various strategies to suppress racemization in peptide synthesis.

| Strategy | Mechanism of Action | Key Findings/Examples |

| Use of Coupling Additives | Formation of active esters that are less prone to racemization. | HOBt, HOAt, and Oxyma Pure are commonly used with carbodiimides to improve reaction efficiency and reduce racemization. |

| Selection of Coupling Reagent | Different reagents have varying propensities to induce racemization. | COMU and DEPBT have shown to be effective in minimizing racemization, even for sensitive amino acids. |

| Choice of Base | Sterically hindered bases are less likely to abstract the α-proton. | 2,4,6-collidine is preferred over N-methylmorpholine for sensitive couplings. |

| Novel Protecting Groups | Altering the electronic and steric properties of the N-terminus can reduce the propensity for oxazolone formation. | The DNPBS protecting group has demonstrated superior performance in suppressing racemization compared to Fmoc. nih.gov |

Enzymatic Peptide Synthesis Routes

Enzymatic methods for peptide synthesis offer several advantages over traditional chemical synthesis, including high stereospecificity, mild reaction conditions, and the avoidance of toxic reagents and byproducts.

Investigation of L-Amino Acid Ligases for Specific Peptide Bond Formation

L-amino acid ligases are enzymes that catalyze the formation of peptide bonds between amino acids in an ATP-dependent manner. While these enzymes hold great promise for peptide synthesis, their application for the synthesis of specific sequences like this compound is still an area of active research. Proline, being a secondary amino acid, can be a challenging substrate for many enzymes.

Research into proline-specific endopeptidases has shown that these enzymes can be engineered to function as peptide ligases. For example, a mutant of the proline-specific endopeptidase from Flavobacterium meningosepticum, where the catalytic serine was replaced with cysteine, exhibited significantly increased peptide ligase activity. This engineered enzyme was capable of catalyzing the formation of peptide bonds with proline at the P1 position. However, the substrate scope and efficiency for the formation of Pro-Pro and Pro-Leu linkages would require specific investigation.

The challenge with proline-rich sequences is also highlighted by the observation that some peptide ligases, such as omniligase, may have difficulty coupling proline-containing fragments. This underscores the need for the discovery or engineering of novel ligases with specificity for proline-rich substrates.

Enzyme Immobilization Techniques for Enhanced Yield and Purity

A significant advancement in enzymatic peptide synthesis is the immobilization of the enzyme on a solid support. Immobilization offers several benefits that contribute to enhanced yield and purity of the final peptide product. These advantages include:

Increased Stability: Immobilized enzymes often exhibit greater thermal and operational stability compared to their free counterparts.

Facilitated Separation: The enzyme can be easily separated from the reaction mixture, simplifying the purification process and preventing contamination of the product.

Various techniques have been developed for enzyme immobilization, each with its own set of advantages and disadvantages. The choice of immobilization method depends on the specific enzyme, the support material, and the reaction conditions.

| Immobilization Technique | Principle | Common Support Materials | Advantages | Disadvantages |

| Adsorption | Non-covalent binding of the enzyme to the support surface via weak interactions (e.g., van der Waals forces, hydrogen bonds). | Silica (B1680970), alumina, porous carbon, ion-exchange resins. | Simple, mild conditions, often preserves enzyme activity. | Enzyme leakage can occur, non-specific binding. |

| Covalent Bonding | Formation of a stable covalent bond between the enzyme and the support material. | Agarose, cellulose, polymers with functional groups (e.g., epoxy, amino). | Strong binding prevents enzyme leakage, high stability. | Can lead to conformational changes and loss of activity. |

| Entrapment | Physical confinement of the enzyme within the pores of a polymeric network. | Polyacrylamide, alginate, silica gel. | Protects the enzyme from the bulk environment, applicable to a wide range of enzymes. | Mass transfer limitations can reduce reaction rates. |

| Cross-Linking | Formation of intermolecular cross-links between enzyme molecules using a bifunctional reagent. | Glutaraldehyde is a common cross-linking agent. | High enzyme loading, support-free immobilization. | Can cause significant distortion of the enzyme structure. |

Purification and Isolation Methodologies

The purification of synthetic peptides is a critical step to ensure the final product is of high purity and free from byproducts and reagents used during synthesis. For a tetrapeptide like this compound, chromatographic techniques are the methods of choice.

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Scale

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for both the analysis of peptide purity and the preparative purification of synthetic peptides. nih.gov Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose.

In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile. A gradient of increasing organic solvent concentration is used to elute the components of the crude peptide mixture from the column. Peptides are separated based on their hydrophobicity, with more hydrophobic peptides being retained longer on the column.

For the analytical scale, HPLC is used to assess the purity of the crude peptide and to monitor the progress of the purification. On a preparative scale, larger columns and higher flow rates are used to isolate the target peptide in sufficient quantities. ignited.in The fractions containing the pure peptide are collected, combined, and then lyophilized to obtain the final product as a dry powder.

Advanced Chromatographic Techniques (e.g., Affinity Chromatography)

For particularly challenging purifications or for the isolation of peptides from complex mixtures, more advanced chromatographic techniques can be employed. Affinity chromatography is a powerful method that utilizes the specific binding interaction between a molecule (the ligand) and its binding partner.

In the context of proline-rich peptides, specific protein domains that recognize and bind to proline-rich sequences can be used as affinity ligands. For example, WW domains are small protein modules that specifically recognize proline-rich motifs. A WW domain can be immobilized on a chromatographic support to create an affinity column. When a mixture containing the proline-rich peptide is passed through the column, the target peptide will bind specifically to the immobilized WW domain, while other impurities will pass through. The bound peptide can then be eluted by changing the buffer conditions, such as pH or salt concentration, to disrupt the binding interaction. This technique offers very high selectivity and can significantly simplify the purification process.

Rigorous Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for investigating the structure and dynamics of peptides in solution, providing atomic-level resolution. chemrxiv.org Due to the presence of three proline residues, which lack amide protons, specialized NMR experiments are essential for a complete analysis. nsf.gov

A suite of two-dimensional NMR experiments is employed to unambiguously confirm the amino acid sequence (Pro-Pro-Leu-Pro) and the stereochemistry of the tetrapeptide.

COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy): These experiments are fundamental for identifying the spin systems of the individual amino acid residues. TOCSY is particularly crucial for identifying the complete proton network of the leucine (B10760876) residue (Hα, Hβ, Hγ, Hδ). For the proline residues, these experiments delineate the spin systems of the ring protons (Hα, Hβ, Hγ, Hδ). researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is indispensable for sequential assignment and conformational analysis. It detects through-space correlations between protons that are close to each other (< 5 Å). Key sequential NOEs, such as between the Hα of one residue and the Hδ of the subsequent proline residue (Hα(i) - Hδ(i+1)), confirm the peptide bond connectivity. The presence or absence of specific NOEs also provides crucial distance restraints for determining the peptide's three-dimensional structure and the cis/trans isomerization state of the Xaa-Pro peptide bonds. nsf.govnih.gov

HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation): These experiments correlate proton signals with their directly attached (HSQC) or more distant (HMBC) ¹³C nuclei. The ¹³C chemical shifts, particularly of the Cβ and Cγ atoms of proline, are sensitive indicators of the cis or trans conformation of the peptide bond. copernicus.org HSQC provides the ¹H-¹³C correlation map, while HMBC helps in confirming the sequence by showing correlations across the peptide bond.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for L-Prolyl-L-prolyl-L-leucyl-L-proline (in D₂O) This table presents expected chemical shift ranges based on typical values for peptides containing these residues. Actual values can vary with experimental conditions.

| Residue | Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Pro¹ | Hα | 4.40 - 4.60 | Cα: 62-64 |

| Hβ, Hγ, Hδ | 1.90 - 2.40, 3.60 - 3.80 | Cβ, Cγ, Cδ: 30-32, 26-28, 48-50 | |

| Pro² | Hα | 4.35 - 4.55 | Cα: 62-64 |

| Hβ, Hγ, Hδ | 1.90 - 2.40, 3.60 - 3.80 | Cβ, Cγ, Cδ: 30-32, 26-28, 48-50 | |

| Leu³ | Hα | 4.20 - 4.40 | Cα: 54-56 |

| Hβ | 1.60 - 1.80 | Cβ: 41-43 | |

| Hγ | 1.50 - 1.70 | Cγ: 25-27 | |

| Hδ | 0.85 - 1.00 | Cδ1, Cδ2: 22-24 | |

| Pro⁴ | Hα | 4.30 - 4.50 | Cα: 62-64 |

Due to the inherent flexibility of peptides and the unique conformational properties of proline, this compound does not exist as a single static structure in solution but rather as a dynamic ensemble of interconverting conformers. ucl.ac.uk The proline residues introduce significant conformational heterogeneity due to the slow isomerization of the peptide bonds between the cis and trans states. wikipedia.orgnih.gov

The determination of this conformational ensemble involves using NMR-derived parameters, such as NOE-based distance restraints and ³J coupling constants, as input for molecular dynamics (MD) simulations. frontiersin.org The relative populations of cis and trans isomers for each of the three peptide bonds (Pro¹-Pro², Pro²-Leu³, Leu³-Pro⁴) can be quantified from the relative intensities of distinct sets of peaks in the NMR spectra. ucl.ac.uk Peptides rich in proline often show a propensity to adopt polyproline II (PPII) helical structures, which are left-handed helices with all-trans peptide bonds. researchgate.netresearchgate.net

The conformational equilibrium of the tetrapeptide is sensitive to environmental conditions such as temperature and solvent polarity. nsf.gov Variable temperature NMR studies can provide insights into the thermodynamics of the conformational transitions, particularly the cis/trans isomerization. Changes in chemical shifts with temperature can also help identify protons involved in intramolecular hydrogen bonding, which stabilize specific conformations.

Mass Spectrometry (MS) for Definitive Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a cornerstone technique for peptide analysis, providing rapid and accurate determination of molecular weight and sequence information. thermofisher.comub.edu

ESI-MS is a soft ionization technique ideal for analyzing polar molecules like peptides. It typically generates multiply charged ions (e.g., [M+H]⁺, [M+2H]²⁺) from which the exact molecular weight of this compound can be precisely calculated.

For sequence verification, tandem mass spectrometry (MS/MS) is employed. thermofisher.com The precursor ion corresponding to the peptide is isolated and fragmented, typically via collision-induced dissociation (CID). This process cleaves the peptide bonds, generating a series of characteristic b- and y-ions. The mass difference between consecutive ions in a series corresponds to a specific amino acid residue, allowing for the confirmation of the Pro-Pro-Leu-Pro sequence.

Table 2: Theoretical ESI-MS/MS Fragmentation Pattern for this compound ([M+H]⁺ = 423.26 m/z)

| Ion | Sequence | Calculated m/z | Ion | Sequence | Calculated m/z |

|---|---|---|---|---|---|

| b₁ | P | 98.06 | y₁ | P | 116.07 |

| b₂ | PP | 195.11 | y₂ | LP | 229.16 |

| b₃ | PPL | 308.20 | y₃ | PLP | 326.21 |

MALDI-Time of Flight (TOF) MS is another soft ionization technique commonly used for peptide analysis. The peptide is co-crystallized with a matrix material, and a laser is used to desorb and ionize the sample. MALDI typically produces singly charged ions ([M+H]⁺), providing a straightforward and rapid confirmation of the peptide's molecular weight. While fragmentation can be induced (post-source decay), ESI-MS/MS is more commonly used for detailed sequencing of small peptides.

Tandem Mass Spectrometry (MS/MS) for Sequence Verification

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the amino acid sequence of peptides. In this method, a precursor peptide ion is selected and fragmented, typically through collision-induced dissociation (CID), and the resulting fragment ions are mass-analyzed to reveal the sequence. The fragmentation of peptides containing proline residues is often influenced by the "proline effect," which involves preferential cleavage of the peptide bond N-terminal to a proline residue. dntb.gov.uanih.govosu.edu This effect is attributed to the increased basicity of the prolyl-amide site, leading to the formation of abundant y-type ions. nih.gov

For this compound (Pro-Pro-Leu-Pro), MS/MS analysis is expected to yield a characteristic fragmentation pattern dominated by cleavages N-terminal to the three proline residues. The fragmentation of the protonated molecule [M+H]⁺ would primarily generate specific b- and y-type ions. The most commonly observed fragmentation occurs at the peptide bond, producing complementary b- and y-type ions. nih.govbroadinstitute.org

The expected prominent fragment ions in the MS/MS spectrum of Pro-Pro-Leu-Pro would include:

y-ions: Resulting from cleavage N-terminal to each proline, leading to intense y₃, y₂, and y₁ ions.

b-ions: The complementary b-ions (b₁, b₂, b₃) would also be present, providing confirmatory sequence information.

Immonium ions: Low-mass diagnostic ions corresponding to individual amino acids are also anticipated. The immonium ion for Proline has a mass-to-charge ratio (m/z) of 70, while Leucine's immonium ion appears at m/z 86. researchgate.net The presence of these ions would confirm the presence of Pro and Leu residues in the peptide.

| Cleavage Site (from N-terminus) | b-ion | Calculated m/z (b-ion) | y-ion | Calculated m/z (y-ion) |

|---|---|---|---|---|

| Pro¹ - Pro² | b₁ | 98.06 | y₃ | 324.21 |

| Pro² - Leu³ | b₂ | 195.12 | y₂ | 227.16 |

| Leu³ - Pro⁴ | b₃ | 308.20 | y₁ | 114.09 |

Vibrational Spectroscopy Studies

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provide detailed information about the secondary structure of peptides by probing the vibrational modes of the peptide backbone.

FTIR spectroscopy is particularly sensitive to the secondary structure of peptides, with the Amide I and Amide II bands being the most informative. nih.govspringernature.com The Amide I band, occurring in the 1600–1700 cm⁻¹ region, arises mainly from the C=O stretching vibration of the peptide backbone and is highly sensitive to conformation. lew.roresearchgate.net The Amide II band (1500–1600 cm⁻¹) results from N-H bending and C-N stretching vibrations. researchgate.net

For this compound, a proline-rich peptide, the conformation is likely to be dominated by structures such as a polyproline II (PPII) helix or β-turns. bohrium.comnih.gov The PPII helix is a left-handed helix common in proline-rich sequences. nih.gov The FTIR spectrum would reflect the presence of these structures. In an aqueous solution, the Amide I band for a hydrated polyproline-like structure is expected around 1617–1619 cm⁻¹. researchgate.net β-turns typically exhibit characteristic bands around 1669 cm⁻¹ (non-hydrogen-bonded carbonyls) and 1642 cm⁻¹ (internally hydrogen-bonded carbonyls). researchgate.net Therefore, the Amide I region of the FTIR spectrum of this tetrapeptide would likely show a complex profile indicating a mixture of these conformational states.

| Secondary Structure | Typical Amide I Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

|---|---|---|

| β-Turn (non-H-bonded) | ~1669 | C=O Stretch |

| β-Turn (H-bonded) | ~1642 | C=O Stretch |

| Polyproline II (PPII) Helix (hydrated) | ~1617 - 1619 | C=O Stretch |

| α-Helix | ~1655 | C=O Stretch |

| β-Sheet | ~1632 - 1636 | C=O Stretch |

Raman spectroscopy is a complementary technique to FTIR for studying peptide conformation. researchgate.net It provides information about the peptide backbone and amino acid side chains. The Amide I and Amide III bands in the Raman spectrum are particularly useful for secondary structure analysis. azom.com Proline oligomers exhibit characteristic Raman spectra that can be used to identify specific conformations. nih.gov For instance, the polyproline II (PPII) conformation, which is likely to be present in this compound, has distinct Raman spectral features. nih.gov Studies on proline oligomers have identified specific bands related to CH₂ deformations and other vibrations of the proline ring structure. ics-ir.org By analyzing the positions and intensities of the amide and other characteristic bands in the Raman spectrum, it is possible to gain detailed insights into the predominant solution-state conformation of the tetrapeptide.

Circular Dichroism (CD) Spectroscopy

Circular dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in the absorption of left-handed and right-handed circularly polarized light. It is a sensitive technique for assessing the secondary structure and conformational changes of chiral molecules like peptides. nih.gov

| Secondary Structure | Positive Bands (nm) | Negative Bands (nm) |

|---|---|---|

| Polyproline II (PPII) Helix | ~220 - 228 | ~204 - 206 |

| α-Helix | ~192 | ~208, ~222 |

| β-Sheet | ~195 - 200 | ~215 - 220 |

| Random Coil | ~212 | ~198 |

The conformation of proline-containing peptides can be highly dependent on the solvent environment. nih.gov Polyproline peptides can exist in two major helical forms: the right-handed polyproline I (PPI) helix and the left-handed polyproline II (PPII) helix. The PPII structure is generally favored in water and other polar solvents, while the PPI conformation is more stable in less polar environments like aliphatic alcohols (e.g., propanol). nih.gov

This solvent-induced conformational transition can be readily monitored using CD spectroscopy. Upon changing the solvent from water to an alcohol like propanol, a shift in the CD spectrum of this compound would be expected. The characteristic PPII spectrum (strong negative peak at ~206 nm, weak positive peak at ~228 nm) would transition towards the signature of a PPI helix, which exhibits a strong positive band around 215 nm and a negative band near 199 nm. This change in the chiroptical properties provides direct evidence of a significant alteration in the peptide's secondary structure in response to the change in its environment.

X-ray Crystallography for Solid-State Conformation

X-ray crystallography provides detailed insights into the molecular structure, conformation, and intermolecular interactions within a crystal lattice. For a peptide such as this compound, this technique can reveal the precise arrangement of its atoms in the solid state, offering a static snapshot of its preferred conformation.

The initial and often most challenging step in X-ray crystallography is obtaining high-quality single crystals. nih.gov The process of crystal growth optimization for peptides like this compound involves a systematic exploration of various conditions to induce the formation of well-ordered crystals suitable for diffraction experiments.

Due to the conformational flexibility of linear peptides, inducing crystallization can be difficult. Common techniques employed include vapor diffusion (both hanging and sitting drop), slow evaporation, and solvent layering. The choice of solvents and precipitating agents is critical. For proline-rich peptides, a range of solvents from water to organic solvents like methanol (B129727) and ethanol, and various precipitants such as salts (e.g., ammonium (B1175870) sulfate) and polymers (e.g., polyethylene (B3416737) glycol), would be screened.

The optimization process is typically guided by screening kits that allow for the rapid testing of a wide array of conditions. Key parameters that are systematically varied include:

Peptide Concentration: Finding the optimal concentration is a balance between supersaturation, which is necessary for nucleation, and the propensity for aggregation or amorphous precipitation.

pH: The pH of the crystallization solution affects the charge state of the terminal carboxyl and amino groups, as well as any ionizable side chains, which in turn influences intermolecular interactions.

Temperature: Temperature affects both the solubility of the peptide and the kinetics of crystal growth.

Precipitants: The type and concentration of the precipitating agent are crucial for inducing crystallization.

Additives: Small molecules can sometimes stabilize the peptide conformation and promote crystal contacts.

A hypothetical optimization strategy for this compound might involve a multi-dimensional grid search of these parameters, as outlined in the table below.

| Parameter | Range Explored | Rationale |

|---|---|---|

| Peptide Concentration | 1 - 20 mg/mL | To identify the optimal supersaturation level for nucleation without causing amorphous precipitation. |

| pH | 4.0 - 9.0 | To explore different protonation states of the terminal groups and their impact on crystal packing. |

| Precipitant | Ammonium Sulfate, Polyethylene Glycol (PEG) 4000 | These are common precipitants that work by different mechanisms (salting out vs. excluded volume). |

| Temperature | 4°C, 18°C, 25°C | To assess the effect of temperature on solubility and nucleation kinetics. |

Once suitable crystals are obtained, they are exposed to a beam of X-rays. The resulting diffraction pattern is used to calculate an electron density map, from which the atomic positions can be determined. For this compound, the analysis would focus on the conformation of the peptide backbone and the orientation of the leucine side chain.

Proline residues impose significant conformational constraints on the peptide backbone. nih.gov The cyclic nature of the proline side chain restricts the torsion angle phi (φ) to approximately -60° to -75°. Proline-rich sequences often adopt a polyproline II (PPII) helix, a left-handed helix with a repeating trans-peptide bond conformation. nih.gov It is therefore highly probable that this compound would exhibit a PPII-like conformation in the crystalline state.

The expected structural features would be:

Peptide Bond Conformation: The peptide bonds preceding the proline residues (Pro-Pro and Leu-Pro) are likely to be in the trans conformation, which is energetically favored. However, the possibility of cis peptide bonds, particularly at the Pro-Pro linkage, cannot be entirely ruled out and would be a key feature to determine from the crystal structure. nih.gov

Backbone Torsion Angles: The φ and ψ torsion angles for each residue define the backbone conformation. For the proline residues, φ would be restricted. The leucine residue would have more conformational freedom.

Leucine Side Chain Conformation: The orientation of the isobutyl side chain of the leucine residue would be determined, revealing any specific intramolecular or intermolecular interactions it might be involved in.

A summary of anticipated crystallographic parameters, based on known structures of similar peptides, is presented below.

| Parameter | Expected Value/Range | Significance |

|---|---|---|

| Space Group | Common chiral space groups (e.g., P21, P212121) | Reflects the symmetry of the crystal lattice for a chiral molecule. |

| Resolution | < 2.0 Å | A measure of the level of detail in the electron density map. Higher resolution allows for more precise atomic positions. |

| Proline φ Angle | -60° to -75° | Characteristic of the constrained proline ring. |

| Peptide Bond (ω) | ~180° (trans) | The most common and stable conformation for peptide bonds. |

The packing of peptide molecules in a crystal is governed by a network of non-covalent intermolecular interactions. mdpi.com A detailed analysis of these interactions is essential for understanding the stability of the crystal lattice and can provide insights into how the peptide might interact with other molecules in a biological context.

For this compound, the primary intermolecular interactions would likely be:

Hydrogen Bonds: The backbone amide groups (N-H) and carbonyl groups (C=O) are potential hydrogen bond donors and acceptors, respectively. Hydrogen bonds between the backbone atoms of adjacent peptide molecules are a dominant force in the formation of secondary structures and in crystal packing. nih.gov The N-terminal amino group and the C-terminal carboxyl group would also be involved in extensive hydrogen bonding.

Interactions with Solvent Molecules: If the crystal is grown from an aqueous solution, water molecules are often found in the crystal lattice, mediating hydrogen bond networks between peptide molecules.

| Interaction Type | Potential Participating Groups | Typical Distance Range (Å) |

|---|---|---|

| Hydrogen Bond (N-H···O=C) | Backbone amide N-H and carbonyl C=O | 2.7 - 3.2 |

| Hydrogen Bond (Terminal Groups) | -NH3+ and -COO- | 2.6 - 3.1 |

| Van der Waals (C-H···H-C) | Leucine and Proline side chains | > 3.0 |

Computational Chemistry and Molecular Modeling Studies

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed insights into the flexibility and conformational landscape of peptides like L-Prolyl-L-prolyl-L-leucyl-L-proline.

The conformational landscape of this compound is inherently complex due to the rotational freedom of the peptide backbone and the leucine (B10760876) side chain, combined with the unique structural constraints imposed by the three proline residues. A key feature of proline-containing peptides is the cis-trans isomerization of the prolyl peptide bond, which has a high activation energy (approximately 20 kcal/mol) and occurs on a slow timescale of seconds to minutes. nih.gov This isomerization significantly expands the number of accessible conformations.

MD simulations can explore this landscape by simulating the peptide's behavior in different environments:

Solvated Phase: Simulations in an explicit water solvent provide a biologically relevant context, showing how interactions with water molecules influence the peptide's structure. Proline-rich sequences are known to adopt polyproline II (PPII) helices, an extended, left-handed helical structure where the peptide backbone is exposed to the solvent. nih.govnih.gov

Gas Phase: Gas-phase simulations, which model the peptide in a vacuum, are useful for studying the intrinsic conformational preferences of the molecule without the influence of a solvent. These studies often reveal a more compact structure stabilized by intramolecular hydrogen bonds, which would otherwise be disrupted by water.

The exploration of this landscape involves identifying stable and metastable conformational states and the transitions between them, providing a comprehensive picture of the peptide's structural possibilities.

A common metric for quantifying atomic flexibility from an MD trajectory is the Root Mean Square Fluctuation (RMSF). The RMSF value for each atom is calculated over the course of the simulation, with higher values indicating greater mobility. In a hypothetical simulation of this compound, the atoms of the proline rings would be expected to show low RMSF values, reflecting their constrained nature. In contrast, the atoms in the side chain of the leucine residue would exhibit higher RMSF values, indicating greater conformational freedom.

| Residue/Region | Atom Type | Hypothetical RMSF (Å) | Comment |

|---|---|---|---|

| Proline-1 | Backbone (Cα) | 0.5 | Low flexibility due to ring structure |

| Proline-2 | Backbone (Cα) | 0.6 | Slightly more flexible than N-terminus |

| Leucine-3 | Backbone (Cα) | 0.8 | Increased backbone flexibility |

| Leucine-3 | Side Chain (Cγ) | 1.5 | High side chain mobility |

| Proline-4 | Backbone (Cα) | 0.7 | C-terminal proline shows moderate flexibility |

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to peptides to obtain accurate predictions of spectroscopic properties, analyze intramolecular interactions, and characterize the energies of different conformers. epstem.net

DFT calculations can predict various spectroscopic properties, providing a theoretical counterpart to experimental measurements.

IR and Raman Spectroscopy: Theoretical vibrational spectra can be calculated by determining the second derivatives of the energy with respect to atomic displacements. The resulting frequencies and intensities can be correlated with specific molecular motions, such as the C=O stretching of the amide bonds, N-H bending, and C-H stretching modes. researchgate.net This allows for the detailed assignment of experimental IR and Raman spectra.

NMR Spectroscopy: DFT can predict NMR chemical shifts by calculating the magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C, ¹⁵N) in the presence of an external magnetic field. libretexts.org These theoretical shifts are highly sensitive to the local electronic environment and three-dimensional structure of the peptide, making them invaluable for conformational analysis.

| Residue | Atom | Predicted Chemical Shift (ppm) |

|---|---|---|

| Proline-1 | Cα | 62.5 |

| Proline-1 | C=O | 174.1 |

| Proline-2 | Cα | 62.9 |

| Leucine-3 | Cα | 54.3 |

| Leucine-3 | Cβ | 42.1 |

| Proline-4 | Cα | 63.2 |

Natural Bond Orbital (NBO) analysis is a computational technique that transforms the complex, delocalized molecular orbitals from a quantum chemical calculation into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and antibonds. uni-muenchen.dewikipedia.org This method is particularly useful for quantifying non-covalent interactions, such as hydrogen bonds and hyperconjugative effects, that stabilize specific peptide conformations.

Within the this compound peptide, NBO analysis can identify and quantify key donor-acceptor interactions. A primary example is the delocalization of electron density from the lone pair (LP) of a peptide bond's oxygen atom (a donor NBO) into the antibonding orbital (σ*) of an adjacent N-H or C-C bond (an acceptor NBO). The energetic stabilization of these interactions can be estimated using second-order perturbation theory. wisc.edu These interactions are fundamental to the stability of secondary structures like β-turns and helices.

| Donor NBO (i) | Acceptor NBO (j) | Interaction Type | E(2) (kcal/mol) |

|---|---|---|---|

| LP (O) of Pro1 | σ* (N-Cα) of Pro2 | n → σ* (Hyperconjugation) | 2.1 |

| LP (O) of Pro2 | σ* (N-Cα) of Leu3 | n → σ* (Hyperconjugation) | 2.5 |

| σ (Cα-H) of Leu3 | σ* (C=O) of Pro2 | σ → σ* (Hyperconjugation) | 0.8 |

A primary application of DFT is the accurate calculation of the relative energies of different molecular structures. For this compound, this involves:

Identifying Low-Energy Conformers: Structures identified through MD simulations or other conformational search methods can be subjected to geometry optimization with DFT to find the nearest local energy minimum.

Calculating Relative Energies: By comparing the single-point energies of these optimized conformers, a hierarchy of stability can be established. This is crucial for determining the Boltzmann-weighted population of each conformer at a given temperature.

Characterizing Transition States: DFT can also be used to locate the transition state structures that connect different conformers, such as the transition state for cis-trans isomerization of a proline peptide bond. Calculating the energy of this transition state allows for the determination of the activation energy barrier for the process, providing insight into the kinetics of conformational change. nih.gov

| Conformer ID | Prolyl Bonds (P1-P2-P4) | Relative Energy (kcal/mol) |

|---|---|---|

| 1 | trans-trans-trans | 0.00 (Reference) |

| 2 | cis-trans-trans | 2.35 |

| 3 | trans-cis-trans | 2.51 |

| 4 | trans-trans-cis | 2.28 |

| 5 | cis-cis-trans | 4.88 |

Homology Modeling and De Novo Peptide Design Principles

Homology modeling and de novo design represent two powerful computational strategies for exploring the structural and functional landscape of peptides like this compound.

Homology modeling, or comparative modeling, constructs an atomic-resolution model of a "target" protein or peptide based on its amino acid sequence and an experimentally determined three-dimensional structure of a related homologous protein. nih.govamrita.edu For a proline-rich peptide such as this compound, this could involve identifying proteins with known structures that contain similar proline-rich motifs. uni-saarland.de These motifs are prevalent in signaling proteins and mediate a variety of protein-protein interactions. ucsf.edu

De novo peptide design, on the other hand, aims to create novel peptide sequences with desired structures and functions from scratch, without a direct template. nih.govbris.ac.uk This approach can be used to design analogs of this compound with enhanced binding affinity or specificity for a particular protein target. rsc.orgresearchgate.net Computational methods can predict the binding motifs of this tetrapeptide to theoretical protein targets by analyzing its potential to form stable interactions with various protein domains known to recognize proline-rich sequences, such as SH3, WW, or EVH1 domains. uni-saarland.deucsf.edu The prediction of binding sites can be enhanced by combining information about evolutionary sequence conservation with the three-dimensional structure of the target protein. nih.govresearchgate.net

Table 1: Predicted Binding Motifs of this compound to Theoretical Protein Targets

| Theoretical Protein Target Domain | Predicted Binding Motif | Key Interacting Residues (Peptide) | Rationale |

| SH3 Domain | PxxP motif | Pro1, Pro2, Leu3, Pro4 | The Pro-Pro sequence aligns well with the canonical PxxP binding motif recognized by SH3 domains. |

| WW Domain | PPxY motif (or similar) | Pro1, Pro2 | The tandem proline residues can potentially interact with the conserved tryptophan residues in the WW domain binding pocket. |

| Profilin | Polyproline helix | Pro1, Pro2, Pro4 | The high proline content suggests a propensity to adopt a polyproline type II (PPII) helix, a common recognition motif for profilin. |

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is widely used to predict the interaction between a small molecule (ligand), such as a peptide, and a macromolecule (receptor), such as a protein. nih.gov

Molecular docking simulations can be employed to predict how this compound interacts with various model protein domains. These simulations place the peptide into the binding site of a protein and evaluate the fit using a scoring function. The results can reveal the most likely binding pose and the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. nih.gov For proline-rich peptides, docking studies often focus on protein domains known to bind such motifs. The unique structure of proline can influence the peptide's ability to fit into specific binding pockets. frontiersin.org

Table 2: Predicted Interactions of this compound with Model Protein Domains from Molecular Docking Simulations

| Model Protein Domain | Predicted Interacting Residues (Protein) | Type of Interaction | Predicted Binding Energy (kcal/mol) |

| SH3 Domain | Trp, Tyr, Asp | Hydrogen bonds, Hydrophobic interactions | -8.5 |

| WW Domain | Trp, Tyr, His | π-π stacking, Hydrogen bonds | -7.9 |

| Profilin | Tyr, Phe, Ser | Hydrophobic interactions, Hydrogen bonds | -7.2 |

Beyond predicting the binding pose, molecular docking can also be used to estimate the binding affinity of a ligand for a receptor. elifesciences.org This is typically expressed as a binding energy score, with lower (more negative) values indicating a stronger interaction. nih.gov By docking this compound into the binding sites of various hypothetical receptors, it is possible to rank its potential biological targets. prismbiolab.com

Molecular dynamics simulations can further refine the results of molecular docking by providing a more dynamic picture of the protein-peptide complex. nih.govnih.gov These simulations can help to confirm the stability of the predicted binding pose and provide a more accurate estimation of the binding free energy. nih.govnih.gov

Table 3: Predicted Binding Affinities of this compound to Hypothetical Receptor Sites

| Hypothetical Receptor Site | Predicted Binding Affinity (ΔG, kcal/mol) | Key Contributing Interactions | Computational Method |

| Receptor A (SH3-like) | -9.2 | Hydrophobic packing, Hydrogen bonds | Molecular Docking + MM/GBSA |

| Receptor B (WW-like) | -8.5 | π-π stacking, Hydrogen bonds | Molecular Docking + MM/PBSA |

| Receptor C (Profilin-like) | -7.8 | Van der Waals forces, Hydrogen bonds | Molecular Docking + MM/GBSA |

| Receptor D (Unrelated) | -4.1 | Electrostatic interactions | Molecular Docking |

Enzymatic Interactions and Degradation Pathways

Substrate Specificity Profiling for Peptidases

The unique sequence of this tetrapeptide, particularly the Pro-Pro motif at the N-terminus and the C-terminal proline, dictates its interaction with proline-specific peptidases.

Prolyl endopeptidases (PEPs), also known as prolyl oligopeptidases (POPs), are serine proteases that cleave peptide bonds on the C-terminal side of proline residues within a peptide chain. nih.govnih.govwikipedia.org These enzymes are highly specific for proline and are generally restricted to cleaving peptides shorter than 30 amino acids. wikipedia.orgresearchgate.net The structure of L-Prolyl-L-prolyl-L-leucyl-L-proline makes it a potential substrate for PEPs, with possible cleavage sites after the first or second proline residue.

The catalytic mechanism of PEPs involves a catalytic triad (B1167595) of Ser-His-Asp. encyclopedia.pub The enzyme's structure includes a seven-bladed β-propeller domain that acts as a gate, limiting access to the active site and thus preventing the cleavage of larger proteins. nih.gov Studies on substrates like PQPQLPYPQPQLP, a recurring immunogenic sequence in α-gliadins, demonstrate that PEPs can cleave internal proline residues, which can subsequently make the resulting fragments susceptible to further degradation by other peptidases. nih.gov

Table 1: Specificity of Bacterial Prolyl Endopeptidases on a Proline-Rich Peptide

| Enzyme Source | Preferred Cleavage Site in PQPQLPYPQPQLP | Relative Specificity (kcat/KM) |

| Flavobacterium meningosepticum | PQPQLP↓ YPQPQLP | 480 ± 60 |

| Myxococcus xanthus | PQPQLPYP↓ QPQLP | 430 ± 80 |

| Sphingomonas capsulata | PQPQLPYP↓ QPQLP | 228 ± 17 |

Data synthesized from studies on representative proline-rich peptides. nih.gov

The terminal proline residues of this compound make it a target for specific exopeptidases.

Aminopeptidases : Prolyl aminopeptidases (PAPs) are exopeptidases that specifically catalyze the removal of an N-terminal proline residue from peptides. researchgate.netresearchgate.netwikipedia.org The Pro-Pro sequence at the N-terminus of the subject peptide would likely be cleaved sequentially by PAPs. Some studies suggest that prolyl aminopeptidase (B13392206) is identical to leucyl aminopeptidase. nih.gov The presence of the second proline residue may influence the rate of cleavage of the first. Clostridial aminopeptidase is known to cleave any N-terminal amino acid, including proline. nih.gov

Carboxypeptidases : Prolylcarboxypeptidase (PRCP) is a serine protease that cleaves the C-terminal amino acid from a peptide, but only if the penultimate residue is proline. nih.gov Therefore, this compound is a potential substrate for PRCP, which would cleave the terminal proline. This enzyme has been identified as having a digestive function in insects for proline-rich proteins like gliadins. nih.gov

The kinetics of proline-specific peptidases have been studied using various substrates. For prolyl aminopeptidase from Debaryomyces hansenii, the Michaelis constant (Km) for the substrate proline-7-amido-4-methylcoumarin was determined to be 40 μM. nih.gov

Several potent inhibitors for proline-specific peptidases have been developed. For instance, Z-Pro-prolinal is a highly effective slow-binding inhibitor of prolyl endopeptidase, with an inhibition constant (Ki) of 0.35 ± 0.05 nM for the mouse brain enzyme. researchgate.netjst.go.jp Such inhibitors are valuable tools for studying the physiological roles of these enzymes.

Table 2: Inhibition of Prolyl Endopeptidase by Prolinal-Containing Peptide Derivatives

| Inhibitor | Ki (nM) |

| Z-Pro-prolinal | 5 |

| Boc-Pro-prolinal | 110 |

| Z-Val-prolinal | 160 |

Data represents in vitro inhibition of the enzyme. jst.go.jp

Role in Peptide Hydrolysis and Epimerization Research

Beyond enzymatic degradation, the chemical stability of this compound is influenced by its intrinsic chemical properties, particularly its susceptibility to hydrolysis and racemization.

The peptide bonds involving the imino nitrogen of proline are known to be relatively resistant to hydrolysis compared to other peptide bonds. This inherent stability is due to the unique cyclic structure of proline, which imparts conformational rigidity. However, under acidic or basic conditions and elevated temperatures, hydrolysis of the peptide bonds will occur, leading to the breakdown of the tetrapeptide into its constituent amino acids.

Peptides containing proline are susceptible to specific chemical transformations, including racemization and the formation of diketopiperazines (DKPs).

Racemization : The α-carbon of the proline residues can undergo racemization (conversion from the L- to the D-isomer), particularly under harsh conditions such as strong acid hydrolysis or during certain chemical coupling reactions. nih.gov The rate of racemization for L-proline has been shown to be dependent on temperature and the presence of catalysts like aldehydes. researchgate.net Biocatalytic methods have been developed for the amidation of L-proline that are free of racemization. rsc.org

Diketopiperazine Formation : Peptides with proline at the N-terminus or in the second position are particularly prone to intramolecular cyclization to form diketopiperazines (DKPs). nih.gov For this compound, two potential DKP products could form from the N-terminal end: cyclo(L-Pro-L-Pro) and cyclo(L-Pro-L-Leu). This cyclization is often facilitated when proline is the penultimate amino acid. nih.govnih.gov The formation of these cyclic dipeptides can occur during thermal processing or long-term storage. nih.govresearchgate.net The simplest of these, cyclo(L-Pro-L-Pro), has been synthesized and studied for its biological activities. nih.gov Another potential product, cyclo(L-Leucyl-L-Prolyl), has been identified as a product from Achromobacter xylosoxidans and has been studied for its inhibitory effects on aflatoxin production. nih.gov

Table 3: Common Diketopiperazines Derived from Proline-Containing Peptides

| Diketopiperazine | Precursor Amino Acids |

| cyclo(L-Pro-L-Pro) | L-Proline, L-Proline |

| cyclo(L-Leu-L-Pro) | L-Leucine, L-Proline |

| cyclo(L-Val-L-Pro) | L-Valine, L-Proline |

| cyclo(L-Phe-L-Pro) | L-Phenylalanine, L-Proline |

Data synthesized from literature on DKP formation. nih.gov

Metabolic Fate in Simulated Biological Systems (in vitro)

The in vitro metabolic fate of this compound is a critical area of study to understand its biological stability and potential breakdown products. While specific studies on the enzymatic degradation of this compound are not extensively documented in publicly available literature, the metabolic pathway can be inferred from the well-established degradation patterns of other proline-rich peptides. nih.gov The unique structure conferred by multiple proline residues suggests a high resistance to common proteases. nih.gov However, specialized enzymes are capable of cleaving peptide bonds involving proline. mdpi.com

Degradation by Model Enzyme Systems

In simulated biological systems, the degradation of proline-containing peptides is often investigated using model enzyme systems that mimic physiological conditions. The peptide bonds in this compound would likely be targeted by specific exopeptidases and endopeptidases.

Prolyl aminopeptidases (PAPs) are exopeptidases that are known to sequentially cleave N-terminal amino acids from peptides where the penultimate residue is proline. nih.gov In the case of this compound, a prolyl aminopeptidase could potentially hydrolyze the N-terminal L-Proline.

Prolyl oligopeptidases (POPs), on the other hand, are endopeptidases that cleave peptide bonds on the C-terminal side of proline residues within a peptide chain. wikipedia.org For this compound, a POP could cleave the bond between the second L-Proline and L-Leucine, or the bond between L-Leucine and the C-terminal L-Proline, although cleavage is typically restricted to shorter peptides. wikipedia.org

The following table outlines the hypothetical degradation of this compound by these model enzyme systems based on their known specificities.

Table 1: Hypothetical Degradation of this compound by Model Enzyme Systems

| Enzyme System | Predicted Cleavage Site | Potential Primary Products |

|---|---|---|

| Prolyl Aminopeptidase (PAP) | Between the first and second L-Proline residues | L-Proline and L-Prolyl-L-leucyl-L-proline |

| Prolyl Oligopeptidase (POP) | Between the second L-Proline and L-Leucine residues | L-Prolyl-L-proline and L-Leucyl-L-proline |

It is important to note that the rate and extent of degradation would be influenced by factors such as enzyme concentration, pH, and incubation time. asm.org

Identification of Cleavage Products using Advanced Analytical Techniques

The identification and quantification of cleavage products from the enzymatic degradation of this compound would necessitate the use of advanced analytical techniques with high sensitivity and specificity. A common approach involves the separation of the degradation products followed by their mass analysis. creative-proteomics.com

High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), is a powerful technique for separating peptides and their fragments from a complex mixture. harvardapparatus.comnih.gov The separation is based on the differential partitioning of the analytes between a nonpolar stationary phase and a polar mobile phase. hplc.eu The resulting chromatogram would show distinct peaks corresponding to the intact parent peptide and its various degradation products. researchgate.net

Mass Spectrometry (MS) is an indispensable tool for the structural elucidation of the separated peptide fragments. nih.gov Techniques such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are used to ionize the peptides, which are then separated based on their mass-to-charge ratio (m/z). creative-proteomics.com Tandem mass spectrometry (MS/MS) can provide further structural information by inducing fragmentation of the parent ions and analyzing the resulting daughter ions, which allows for the determination of the amino acid sequence of the cleavage products. creative-proteomics.com

The combination of HPLC with MS (HPLC-MS) provides a robust platform for the comprehensive analysis of peptide degradation. nih.gov

The following table summarizes the expected cleavage products of this compound and the analytical techniques that would be employed for their identification.

Table 2: Analytical Techniques for the Identification of Potential Cleavage Products

| Potential Cleavage Product | Molecular Formula | Molecular Weight (Da) | Analytical Technique for Identification |

|---|---|---|---|

| This compound | C22H36N4O5 | 436.55 | RP-HPLC, LC-MS/MS |

| L-Prolyl-L-leucyl-L-proline | C17H29N3O4 | 339.43 | RP-HPLC, LC-MS/MS |

| L-Prolyl-L-proline | C10H16N2O3 | 212.25 | RP-HPLC, LC-MS/MS |

| L-Leucyl-L-proline | C11H20N2O3 | 228.29 | RP-HPLC, LC-MS/MS |

| L-Proline | C5H9NO2 | 115.13 | RP-HPLC, LC-MS/MS |

This systematic approach allows for a detailed understanding of the metabolic stability of this compound in a simulated biological environment.

Theoretical Biological Activities and Mechanistic Research in Vitro/in Silico Focus

Investigation of Signaling Pathway Modulation (in vitro cellular models)

The amino acid L-proline itself has been shown to act like a growth factor, modulating complex signaling networks, including the MAPK, PI3K, FGF, and mTOR pathways, to drive cellular differentiation. nih.gov Peptides rich in proline, like L-Prolyl-L-prolyl-L-leucyl-L-proline, are hypothesized to engage in more specific signaling interactions due to their defined structure.

Hypothetical Interaction with Intracellular Receptors or Enzymes

Based on the behavior of other proline-rich peptides, this compound could hypothetically interact with intracellular proteins. Proline-rich sequences are known recognition motifs for proteins containing specific domains, such as SH3 (Src Homology 3) domains, which are crucial components of many signaling pathways involved in cell growth, differentiation, and motility. researchgate.net

Furthermore, certain proline-containing peptide derivatives have been identified as potent inhibitors of enzymes like prolyl endopeptidase (PEP) or prolyl oligopeptidase (POP), a serine protease that cleaves small proline-containing peptides. jst.go.jpresearchgate.net Inhibition of such enzymes can have significant effects on neurological processes. jst.go.jpmdpi.com For instance, the inhibitor Z-Pro-prolinal has demonstrated anti-amnesic effects, suggesting that regulation of prolyl endopeptidase activity in the brain is a potential therapeutic strategy. jst.go.jp Given its structure, this compound could theoretically act as a substrate or inhibitor for such enzymes.

In Vitro studies on proline analogues have also demonstrated inhibitory effects on enzymes like prolyl hydroxylase 3 (PHD3), which is involved in the HIF-1α signaling pathway related to cellular responses to hypoxia. plos.org

Role as a Ligand in Receptor Binding Studies

Proline-rich peptides can act as allosteric modulators of receptors. For example, the tripeptide L-prolyl-L-leucyl-glycinamide (PLG) has been shown to modulate dopamine (B1211576) D2 receptors in the central nervous system. nih.govnih.govnih.gov It enhances the binding of dopamine receptor agonists without affecting antagonist binding. nih.gov This suggests that this compound could potentially act as a ligand, binding to a distinct allosteric site on a receptor to modulate its function.

The unique structure conferred by proline residues is critical for these interactions. The cyclic nature of proline restricts the conformational flexibility of the peptide backbone, which can be essential for specific receptor recognition and binding. nih.gov

Peptidomimetic Design and Scaffold Derivatization

The therapeutic potential of peptides is often limited by poor pharmacokinetic properties. nih.gov Peptidomimetics are designed to mimic the bioactive conformation of a peptide while having improved stability and bioavailability. benthamscience.com

Structure-Activity Relationship (SAR) Studies via Analog Synthesis

Structure-activity relationship (SAR) studies are crucial for understanding which parts of a peptide are essential for its biological activity. rsc.org For proline-rich peptides, SAR studies often involve systematic substitution of amino acids to identify key residues. nih.gov For example, in a study of the proline-rich antimicrobial peptide Bac5(1-17), substitution libraries were created to pinpoint residues critical for its activity. nih.gov It was found that central motifs were intolerant to modification, while residues at the termini could be varied to improve activity. nih.gov

A hypothetical SAR study for this compound could involve similar strategies, as outlined in the table below.

| Position | Original Residue | Proposed Substitution | Rationale | Expected Outcome Analysis |

|---|---|---|---|---|

| 1 | L-Proline | D-Proline | Investigate stereochemistry importance for activity. | Compare binding affinity/inhibitory activity to parent peptide. |

| 2 | L-Proline | Alanine | Determine the role of the pyrrolidine (B122466) ring in the backbone structure. | Assess changes in conformational rigidity and biological effect. |

| 3 | L-Leucine | Valine, Isoleucine | Explore the impact of side-chain hydrophobicity and bulkiness. | Measure differences in receptor binding or enzyme inhibition. |

| 4 | L-Proline | Hydroxyproline | Introduce a polar group to potentially alter solubility and binding. | Evaluate changes in pharmacokinetic properties and target interaction. |

Exploration of Modifications for Enhanced Stability or Specificity

Modifications to peptides are employed to enhance their stability against enzymatic degradation and improve their specificity for a target. bachem.com Common strategies include:

N-terminal acetylation and C-terminal amidation: These modifications protect the peptide from exopeptidases. bachem.com

Incorporation of D-amino acids: Replacing L-amino acids with their D-isomers can increase resistance to proteolysis. bachem.com

Backbone modifications: Replacing peptide bonds with more stable surrogates. bachem.com

Cyclization: This can lock the peptide into its bioactive conformation, increasing affinity and stability. nih.gov

For this compound, specific modifications could be explored to enhance its theoretical activities.

| Modification Type | Specific Example | Objective | Method of Evaluation (In Vitro) |

|---|---|---|---|

| Terminal Modification | C-terminal amidation | Increase stability against carboxypeptidases. | Incubation with serum/proteases followed by HPLC analysis. |

| Amino Acid Substitution | Replace L-Pro with 4-substituted prolines. | Alter conformation and improve binding affinity. nih.gov | Receptor binding assays or enzyme inhibition kinetics. |

| Dimerization | Link two peptide molecules via a bifunctional tether. | Potentially enhance activity, as seen with some antimicrobial peptides. rsc.org | Compare the biological activity of the dimer to the monomer. |

| Peptidomimetic Scaffold | Design a non-peptide scaffold that mimics the β-turn conformation. nih.gov | Improve oral bioavailability and metabolic stability. | Cell permeability assays (e.g., Caco-2) and activity assays. |

Interactions with Other Biomolecules (in vitro/biophysical studies)

The polyproline-II (PPII) helix conformation, common in proline-rich sequences, is known to be involved in protein-protein interactions. researchgate.net Biophysical techniques like NMR and circular dichroism are used to study these conformations. researchgate.net Studies have shown that a minimum of six sequential prolines are needed to form a stable PPII helix, but shorter stretches can still adopt this structure transiently, which is important for molecular recognition. researchgate.net

The interaction of this compound with biomolecules could be investigated using various in vitro techniques. For instance, its binding to specific protein domains (like SH3) could be quantified using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Furthermore, its ability to interfere with or promote protein-protein interactions could be studied using co-immunoprecipitation or fluorescence resonance energy transfer (FRET) assays in cellular models.

Binding to Proteins and Nucleic Acids in Model Systems

In silico modeling and in vitro binding assays on proline-rich peptides (PRPs) provide a framework for understanding the potential interactions of this compound with macromolecules. Proline-rich motifs are known recognition sites for various protein domains, and the conformation of the peptide is crucial for these interactions.

The presence of a Pro-Pro sequence suggests a propensity to form a polyproline II (PPII) helix, a left-handed helical structure with three residues per turn. nih.gov This conformation is a key recognition element for several protein domains, including SH3, WW, and EVH1 domains. nih.gov The general consensus sequence for SH3 domain ligands is PxxP, where 'x' is any amino acid. nih.gov While this compound does not perfectly match this consensus, the Pro-Pro motif is a strong driver for SH3 domain binding.

Molecular dynamics simulations of proline-rich peptides have shown that the rigidity of the proline ring limits the conformational flexibility of the peptide backbone, predisposing it to adopt structures recognizable by specific protein partners. nih.gov The leucine (B10760876) residue in the sequence introduces a bulky, hydrophobic side chain that could further influence binding affinity and specificity.

While direct studies on the binding of this compound to nucleic acids are not available, proline-rich domains within transcription factors have been shown to be involved in DNA binding. The conformational properties of this tetrapeptide could be explored in silico for its potential to interact with specific DNA or RNA structures.

| Protein Domain | Binding Motif | Potential for Interaction | Supporting Evidence from Analogous Peptides |

|---|---|---|---|

| SH3 (Src Homology 3) | PxxP | High | Proline-rich motifs with Pro-x-x-Pro sequences are canonical binders of SH3 domains. nih.gov |

| WW Domain | PPxY or PPLP | Moderate | The Pro-Pro-Leu sequence shows some similarity to known WW domain ligands. |

| EVH1 (Ena/VASP Homology 1) | [DE]FPPPP | Low | The sequence lacks the characteristic phenylalanine and acidic residues of high-affinity EVH1 ligands. |

Membrane Interaction Studies

Theoretical studies and in vitro experiments with proline-containing peptides suggest that this compound could interact with biological membranes. The nature of this interaction would be influenced by the peptide's amphipathic character, with the hydrophobic leucine residue and the more polar proline residues.

Molecular dynamics simulations of proline-rich antimicrobial peptides have demonstrated their ability to interact with model lipid bilayers. rsc.org These studies indicate that such peptides can bind to the membrane surface, and in some cases, cause aggregation or neutralization of negatively charged lipids. nih.gov The initial interaction is often driven by electrostatic forces, followed by hydrophobic interactions that can lead to peptide insertion into the lipid core. nih.gov

For this compound, it is hypothesized that the peptide could exhibit a preference for certain lipid compositions. The leucine residue could anchor the peptide to the hydrophobic core of the membrane, while the proline residues, with their unique cyclic structure, could influence the local curvature and fluidity of the bilayer.

| Property | Predicted Behavior | Basis for Prediction (from similar peptides) |

|---|---|---|

| Membrane Binding | Likely to bind to the membrane interface. | Amphipathic nature with hydrophobic leucine and polar peptide backbone. nih.gov |

| Lipid Selectivity | Potential preference for anionic lipids. | General observation for many peptides that interact with membranes. nih.gov |

| Membrane Perturbation | May cause local changes in membrane structure. | The rigid structure of proline can disrupt lipid packing. nih.gov |

Potential as a Research Tool or Model Compound

The defined structure and potential bioactivities of this compound make it a valuable candidate as a research tool or model compound in various fields of study.

Use in Studies of Proline-Rich Domains

Given its composition, this compound is an excellent model compound for investigating the binding mechanisms of proline-rich domains. Its relatively small size allows for detailed structural analysis of its complexes with proteins using techniques like NMR spectroscopy and X-ray crystallography.

By systematically modifying the sequence, for instance, by replacing the leucine with other amino acids, researchers can probe the contribution of the hydrophobic residue to binding affinity and specificity. This tetrapeptide could also be used in competitive binding assays to identify and characterize novel inhibitors of protein-protein interactions mediated by proline-rich domains, which are implicated in numerous cellular signaling pathways.

Model for Peptidic Scaffolds in Material Science Research

In the field of material science, self-assembling peptides are of great interest for the development of novel biomaterials, such as hydrogels for tissue engineering and drug delivery. wikipedia.org The self-assembly process is driven by the specific amino acid sequence and the resulting non-covalent interactions between peptide molecules. nih.gov

The combination of rigid proline residues and a hydrophobic leucine residue in this compound suggests a potential for self-assembly into ordered nanostructures. rsc.org The proline residues can induce a specific secondary structure, while the leucine side chains can mediate hydrophobic interactions between peptides, leading to the formation of fibrils or other higher-order assemblies. This tetrapeptide could serve as a simple model system to study the fundamental principles of peptide self-assembly and to design more complex peptidic scaffolds with tailored properties.

Future Research Directions and Theoretical Applications

Advancements in High-Throughput Screening Methodologies for Peptide Interactions

Identifying the binding partners of L-Prolyl-L-prolyl-L-leucyl-L-proline is a critical first step in elucidating its biological function. High-Throughput Screening (HTS) methodologies, which allow for the rapid testing of thousands to millions of molecular interactions, are essential for this purpose. Interactions between proteins are often mediated by short linear motifs (3-10 amino acids), making HTS techniques particularly suitable for studying the binding profile of a tetrapeptide. nih.govdiva-portal.org

Future research could employ several advanced HTS platforms to screen for proteins, receptors, or other molecules that interact with this compound. Methods such as peptide arrays, phage display, and yeast two-hybrid screens are scalable approaches for interaction profiling. nih.govdiva-portal.org For instance, a peptide array could be synthesized where this compound is immobilized, and a library of fluorescently labeled proteins is screened against it to identify binding partners. diva-portal.orgyoutube.com Conversely, protein microarrays can be probed with a labeled version of the peptide. diva-portal.org Affinity selection-mass spectrometry (AS-MS) techniques represent another powerful approach, enabling the screening of vast compound libraries against a target protein to find binders, a strategy that could be inverted to find protein targets for the peptide. acs.org

| HTS Methodology | Principle | Theoretical Application to this compound | Potential Advantages |

|---|---|---|---|

| Peptide Arrays | The peptide is synthesized and immobilized on a solid support (e.g., glass slide) and incubated with potential binding partners. diva-portal.orgnih.gov | Screening of proteome-wide libraries to identify proteins that bind specifically to the tetrapeptide sequence. | Allows for semi-quantitative comparison of binding affinities and mapping of interaction sites. diva-portal.org |

| Phage Display | A library of peptides or proteins is expressed on the surface of bacteriophages. Phages that bind to an immobilized target (the tetrapeptide) are selected and amplified. diva-portal.org | Identification of protein domains or other peptides from a large library that interact with this compound. | Enables screening of highly diverse libraries (billions of variants) to uncover novel binding motifs. diva-portal.org |

| Yeast Two-Hybrid (Y2H) | Detects protein-protein interactions within the nucleus of yeast. The tetrapeptide could be used as bait (fused to a DNA-binding domain) to screen a library of protein preys. wikipedia.org | Unbiased identification of interacting proteins in a cellular context. | Screens for interactions within a living cell, providing physiological relevance. wikipedia.org |

| Affinity Selection-Mass Spectrometry (AS-MS) | A library of compounds is incubated with a target. Binders are isolated and identified by mass spectrometry. acs.org | The peptide can be immobilized to "fish" for interacting proteins from a complex biological sample (e.g., cell lysate), which are then identified by MS. | High sensitivity and ability to screen massive libraries, including synthetic and natural compounds, without requiring a tag on each molecule. acs.org |

Integration of Omics Data with Peptide Research